N-(4-iodophenyl)thiophene-2-carboxamide
Description
N-(4-Iodophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 4-iodophenyl substituent on the amide nitrogen. The iodine atom at the para position of the phenyl ring introduces steric bulk, electron-withdrawing effects, and increased molecular weight, which may influence biological activity, solubility, and binding interactions compared to other halogenated or substituted analogs .
Properties
CAS No. |
136340-97-1 |
|---|---|
Molecular Formula |
C11H8INOS |
Molecular Weight |
329.16 g/mol |
IUPAC Name |
N-(4-iodophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8INOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
InChI Key |
VALCEQVTYPJAEG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)I |
Synonyms |
2-Thiophenecarboxamide,N-(4-iodophenyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Halogenated Phenyl Groups
Thiophene carboxamides with halogenated phenyl substituents are widely studied for antimicrobial, antifungal, and anticancer activities. Key comparisons include:
Key Observations :
- Halogen Effects : In maleimide derivatives (), halogen size (F, Cl, Br, I) minimally impacts inhibitory potency (IC₅₀ ~4–7 μM), suggesting steric bulk and electronic effects may offset iodine’s larger size . For thiophene carboxamides, chlorine (EC₅₀ = 21.3 μM) shows superior antifungal activity over fluorine (EC₅₀ = 28.9 μM), implying substituent position and electronic properties (e.g., electronegativity, lipophilicity) critically modulate activity .
- Iodine-Specific Properties : The 4-iodo group may enhance binding via halogen bonding or hydrophobic interactions in target proteins, as seen in kinase inhibitors. However, its higher molecular weight could reduce solubility, a common challenge in iodinated drug candidates.
Derivatives with Heterocyclic Moieties
Compounds with thiazole or pyrazole rings exhibit distinct activity profiles:
- Nitrothiophene-thiazole carboxamides (): Antibacterial activity correlates with electron-withdrawing groups (e.g., NO₂ on thiophene) and fluorinated phenyl groups on thiazole. For example, Compound 11 (3,4-difluorophenyl) shows narrow-spectrum antibacterial activity, while Compound 9 (4-fluorophenyl) was commercially sourced for screening .
- Pyrazole-thiophene carboxamides (): Derivatives like 7i (4-methoxyphenyl) and 7c (4-fluorophenethyl) demonstrate EC₅₀ values as low as 11.6 μM against Rhizoctonia solani, highlighting the role of flexible substituents (e.g., phenethyl vs. phenyl) in enhancing antifungal potency .
Benzo[b]thiophene Carboxamides
Their activities are influenced by:
- Electron-withdrawing groups (e.g., CF₃O, SO₂CH₃), which may improve target affinity.
- Hydrogen-bonding capacity of hydroxyl or methoxy groups (45, 46).
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